molecular formula C18H14ClN5OS B2410445 1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1111432-84-8

1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2410445
CAS No.: 1111432-84-8
M. Wt: 383.85
InChI Key: YPRUMGNSGVCKLE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a triazole-thiazole hybrid compound characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1 and a thiazole ring at position 2. The thiazole moiety is further functionalized with a 2-methoxyphenyl group, distinguishing it from related derivatives. Such compounds are of interest in medicinal chemistry due to the bioactivity of triazole and thiazole motifs, including antimicrobial and antiproliferative properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-25-15-5-3-2-4-13(15)14-10-26-18(21-14)16-17(20)24(23-22-16)12-8-6-11(19)7-9-12/h2-10H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRUMGNSGVCKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H17ClN4OS\text{C}_{18}\text{H}_{17}\text{ClN}_4\text{OS}

This structure includes a triazole ring, a thiazole moiety, and various aromatic substituents that contribute to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives similar to the compound . For instance, compounds with thiazole rings have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AU251 (glioblastoma)1.61 ± 1.92
Compound BWM793 (melanoma)1.98 ± 1.22
Compound CHT-29 (colon cancer)23.30 ± 0.35

The presence of electron-donating groups and halogens on the phenyl rings has been associated with enhanced activity against cancer cells. The specific structural features of the compound may contribute to its potential efficacy in targeting cancer cells.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Research indicates that modifications in the thiazole structure can lead to significant antimicrobial effects against various pathogens.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli8 µg/mL
Compound ES. aureus16 µg/mL

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, warranting further investigation into its mechanism of action.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented in various studies. The structural features that enhance activity include specific substitutions on the phenyl and thiazole rings.

Table 3: Anticonvulsant Activity of Thiazole Derivatives

CompoundModelED50 (mg/kg)Reference
Compound FPTZ-induced seizures20
Compound GMaximal electroshock15

The data indicates that certain analogs demonstrate significant anticonvulsant properties, potentially offering new therapeutic options for seizure disorders.

Case Studies

Recent research has highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Anticancer Effects : A study assessed a series of quinazoline-thiazole hybrids, revealing superior antiproliferative activity compared to standard treatments like sorafenib. The hybrid compounds exhibited IC50 values significantly lower than those for existing therapies, suggesting a promising avenue for future drug development .
  • Antimicrobial Efficacy : Another study evaluated a range of thiazole derivatives against resistant bacterial strains, demonstrating that specific modifications could enhance potency against multidrug-resistant pathogens .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing triazole and thiazole rings. For instance:

  • Mechanism of Action : The triazole and thiazole components are believed to interact with various biological targets, potentially inhibiting enzymes involved in cancer cell proliferation.
  • Case Study : A study demonstrated that related thiazole derivatives exhibited cytotoxic effects against cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL. The compound under investigation is hypothesized to exhibit similar cytotoxicity due to structural similarities.

Antimicrobial Activity

The antimicrobial potential of this compound has also been a focus of research:

  • Inhibition Studies : Research indicates that triazole derivatives can effectively inhibit various bacterial strains. The presence of the triazole ring may enhance membrane permeability and disrupt bacterial cell wall synthesis.
  • Case Study : In a susceptibility screening test using agar-well diffusion methods, certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Emerging studies suggest that compounds similar to 1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine may possess neuroprotective properties:

  • Research Findings : A study on related triazole compounds indicated their potential to mitigate oxidative stress-induced neuronal damage in models of neurodegeneration.

Summary of Key Findings

The following table summarizes the key findings from various studies on the applications of this compound:

Application Description Source
Anticancer ActivityExhibits cytotoxic effects against cancer cell lines (IC50: 1.61 - 1.98 µg/mL)
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsMitigates oxidative stress-induced neuronal damage

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in substituents on the phenyl, thiazole, or triazole moieties, which significantly influence physicochemical and biological properties. Key examples include:

Compound ID Substituents Molecular Formula Biological Activity Reference
1 () 4-methylphenyl (thiazole), 4-chlorophenyl (triazole) C₁₈H₁₄ClN₅S Not specified
4 () 4-chlorophenyl (thiazole), 4-fluorophenyl (triazole) C₂₇H₁₈ClF₂N₅S Antimicrobial activity
5 () 4-bromophenyl (thiazole), 4-fluorophenyl (triazole) C₂₇H₁₈BrF₂N₅S Structural analog of 4
Target Compound 2-methoxyphenyl (thiazole), 4-chlorophenyl (triazole) C₁₈H₁₅ClN₆OS Antiproliferative potential (inferred)

Key Observations :

  • Halogen Effects : Replacement of chlorine with bromine (e.g., compound 5) preserves isostructurality but alters intermolecular interactions due to van der Waals radii differences (Cl: 1.80 Å; Br: 1.95 Å) .
  • Methoxy vs.
  • Aromatic Substitution : Fluorine at the 4-position (compound 4) enhances electronegativity, favoring interactions with enzymatic pockets, while methoxy groups may modulate π-π stacking .

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